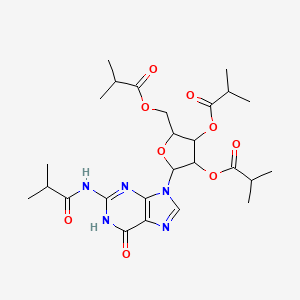
2-Isobutyramido Guanosine 2',3',5'-Tris(isobutanoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isobutyramido Guanosine 2’,3’,5’-Tris(isobutanoate) typically involves the protection of guanosine with isobutyryl groups. The reaction conditions often include the use of isobutyric anhydride in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product.
Industrial Production Methods
This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2-Isobutyramido Guanosine 2’,3’,5’-Tris(isobutanoate) can undergo various chemical reactions, including:
Hydrolysis: The isobutyryl groups can be hydrolyzed under acidic or basic conditions to yield the parent guanosine molecule.
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The isobutyryl groups can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Potassium permanganate, hydrogen peroxide.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
Hydrolysis: Guanosine.
Oxidation: Oxidized derivatives of the compound.
Substitution: Substituted derivatives with different functional groups.
Applications De Recherche Scientifique
2-Isobutyramido Guanosine 2’,3’,5’-Tris(isobutanoate) has several scientific research applications, including:
Chemistry: Used as a protected guanosine derivative in nucleoside chemistry.
Biology: Studied for its potential role in cellular processes and as a biochemical tool in proteomics research.
Medicine: Investigated for its potential therapeutic applications in treating cancer and neurodegenerative disorders.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
Mécanisme D'action
The mechanism of action of 2-Isobutyramido Guanosine 2’,3’,5’-Tris(isobutanoate) involves its interaction with specific molecular targets and pathways. The compound can act as a protected nucleoside, participating in various biochemical reactions. Its isobutyryl groups provide stability and prevent degradation, allowing it to be used in various research applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Isobutyramido Guanosine 2’,3’,5’-Tris(2-methylpropanoate): A similar compound with slight variations in the protecting groups.
N-(2-Methyl-1-oxopropyl) Guanosine 2’,3’,5’-Tris(2-methylpropanoate): Another derivative with different protecting groups.
Uniqueness
2-Isobutyramido Guanosine 2’,3’,5’-Tris(isobutanoate) is unique due to its specific isobutyryl protection, which provides stability and prevents degradation. This makes it particularly useful in proteomics research and other biochemical applications .
Propriétés
Formule moléculaire |
C26H37N5O9 |
|---|---|
Poids moléculaire |
563.6 g/mol |
Nom IUPAC |
[5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate |
InChI |
InChI=1S/C26H37N5O9/c1-11(2)20(32)29-26-28-19-16(21(33)30-26)27-10-31(19)22-18(40-25(36)14(7)8)17(39-24(35)13(5)6)15(38-22)9-37-23(34)12(3)4/h10-15,17-18,22H,9H2,1-8H3,(H2,28,29,30,32,33) |
Clé InChI |
DDEJRIIPKABPRC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Bromo-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12289684.png)
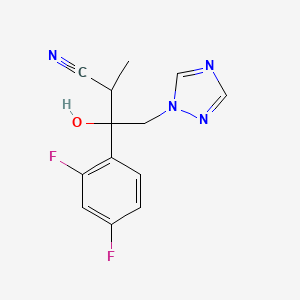
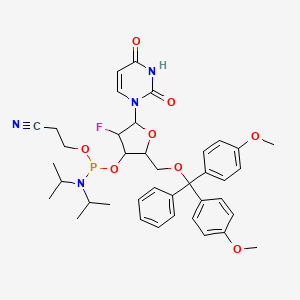
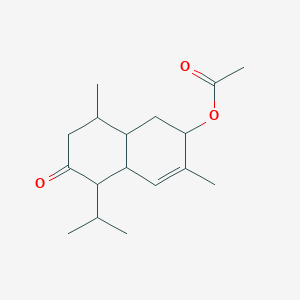
![4-amino-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B12289703.png)
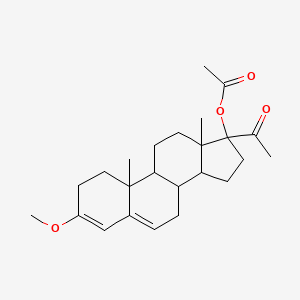

![Carbamic acid, N-[(1R)-1-(hydroxymethyl)-3-(4-morpholinyl)-3-oxopropyl]-, phenylmethyl ester](/img/structure/B12289711.png)
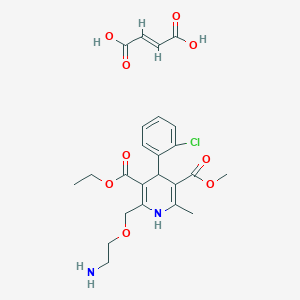
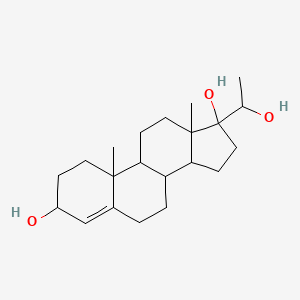
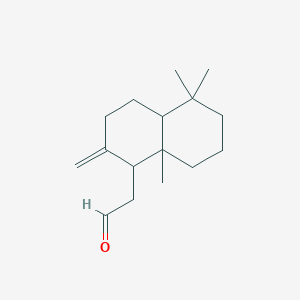
![[3aR-(3aalpha,4alpha,6aalpha)]-3a,6a-Dihydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-amine](/img/structure/B12289729.png)


